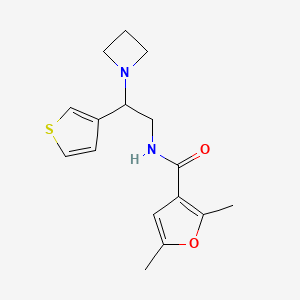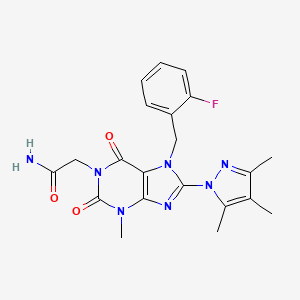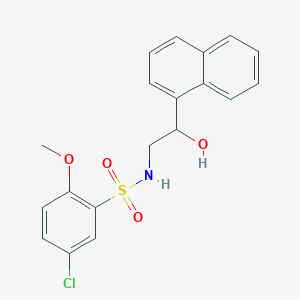
4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile” is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities . The presence of the dichlorophenyl group and the dicarbonitrile group could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups could potentially participate in various intermolecular interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups are often involved in nucleophilic substitution reactions or addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .科学的研究の応用
4-DPDC has been studied for its potential applications in medicine, agriculture, and materials science. In medicine, 4-DPDC has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. In agriculture, 4-DPDC has been studied for its potential use as an insecticide and fungicide. In materials science, 4-DPDC has been studied for its potential use as a polymerizing agent.
作用機序
The exact mechanism of action of 4-DPDC is not yet fully understood. However, it is believed that 4-DPDC acts by inhibiting the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 4-DPDC has been found to interact with certain receptors, including the opioid receptor and the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DPDC have been studied in a variety of laboratory experiments. 4-DPDC has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to reduce the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, 4-DPDC has been found to inhibit the growth of certain cancer cells, including those of the colon, breast, and prostate.
実験室実験の利点と制限
4-DPDC has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a relatively simple process. In addition, 4-DPDC has a wide range of potential applications in medicine, agriculture, and materials science. However, there are several limitations to using 4-DPDC in laboratory experiments. It is relatively expensive to synthesize and its exact mechanism of action is still not fully understood.
将来の方向性
Despite its potential applications, the exact mechanism of action of 4-DPDC is still not fully understood. Therefore, further research is needed to elucidate the exact mechanism of action of 4-DPDC and to identify potential therapeutic applications. In addition, further research is needed to explore the potential use of 4-DPDC as an insecticide and fungicide in agriculture, as well as its potential use as a polymerizing agent in materials science. Finally, further research is needed to explore the potential side effects of 4-DPDC, as well as its potential toxicity in humans.
合成法
The synthesis of 4-DPDC is a multi-step process that begins with the reaction of 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in the presence of sodium hydroxide. This reaction produces 2,6-dichloro-2,6-dimethylpyridine-3-carboxylic acid, which is then reacted with anhydrous ammonia to form the intermediate 2,6-dichloro-2,6-dimethylpyridine-3-carboxamide. This compound is then treated with carbon disulfide to form the desired product, 4-DPDC.
Safety and Hazards
特性
IUPAC Name |
4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5,14,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWAFMOYVYOGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)
![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2619184.png)





![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2619192.png)

![N-cyclopentyl-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2619195.png)


